N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester
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Overview
Description
N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester is a deuterium-labeled compound used in various scientific research applications. It is a stable isotope-labeled compound, which makes it valuable for studying metabolic pathways, environmental pollutants, and clinical diagnostics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester typically involves the following steps:
Protection of the amino group: The amino group of L-tert-leucine is protected using tert-butyl carbamate.
Deuterium labeling: The compound is labeled with deuterium at specific positions to create the deuterium-labeled version.
Esterification: The carboxyl group of the protected amino acid is esterified with benzyl alcohol to form the benzyl ester.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The process includes:
Batch processing: To accommodate different production scales.
Quality assurance: Strict process parameter control to ensure product quality.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of carboxylic acids or ketones.
Reduction: Can result in the formation of alcohols or amines.
Substitution: Can produce various substituted derivatives.
Scientific Research Applications
N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester has diverse applications in scientific research, including:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic research to study metabolic pathways in vivo.
Medicine: Utilized in clinical diagnostics for imaging, diagnosis, and newborn screening.
Industry: Applied as environmental pollutant standards for detecting air, water, soil, sediment, and food contaminants.
Mechanism of Action
The mechanism of action of N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester involves its interaction with specific molecular targets and pathways. The deuterium labeling allows researchers to trace the compound’s metabolic fate and study its effects on various biological systems. The compound’s stable isotope labeling enables detailed analysis of metabolic pathways and reaction mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-tert-Butylcarbamoyl-L-tert-leucine Benzyl Ester: Similar in structure but without deuterium labeling.
N-tert-Butylcarbamoyl-L-valine Benzyl Ester: Another similar compound with a different amino acid backbone.
Uniqueness
N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable for research applications where detailed metabolic analysis is required.
Properties
IUPAC Name |
benzyl (2S)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]carbamoylamino]-3,3-dimethylbutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-17(2,3)14(19-16(22)20-18(4,5)6)15(21)23-12-13-10-8-7-9-11-13/h7-11,14H,12H2,1-6H3,(H2,19,20,22)/t14-/m1/s1/i4D3,5D3,6D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJNNOVHPJIYJK-HJKNYWFBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OCC1=CC=CC=C1)NC(=O)NC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(=O)N[C@H](C(=O)OCC1=CC=CC=C1)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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